(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxy-phenyl)-propionic acid
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Overview
Description
Fmoc-3,4,5-trimethoxyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and three methoxy groups attached to the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4,5-trimethoxyl-L-phenylalanine typically involves the protection of the amino group of 3,4,5-trimethoxyl-L-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production methods for Fmoc-3,4,5-trimethoxyl-L-phenylalanine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4,5-trimethoxyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Deprotected amino acid.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Fmoc-3,4,5-trimethoxyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of biocompatible materials and hydrogels
Mechanism of Action
The mechanism of action of Fmoc-3,4,5-trimethoxyl-L-phenylalanine involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amine, allowing for further reactions. The methoxy groups on the phenyl ring can participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Lacks the methoxy groups, making it less versatile in certain reactions.
Fmoc-tyrosine: Contains a hydroxyl group instead of methoxy groups, leading to different reactivity.
Fmoc-tryptophan: Contains an indole ring, offering different chemical properties.
Uniqueness
Fmoc-3,4,5-trimethoxyl-L-phenylalanine is unique due to the presence of three methoxy groups on the phenyl ring, which provide additional sites for chemical modification and enhance its utility in peptide synthesis and other applications .
Properties
Molecular Formula |
C27H27NO7 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
ZMYXJFNOVGJURH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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